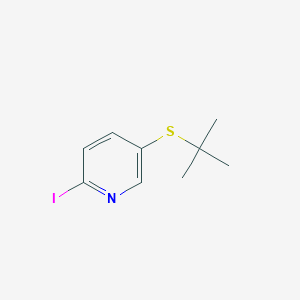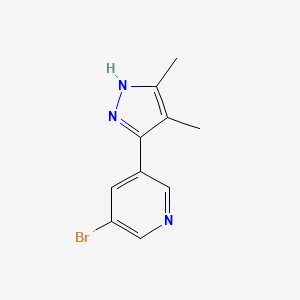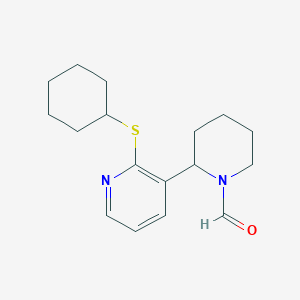![molecular formula C8H5F3N2O2 B11802076 6-(Trifluoromethoxy)benzo[d]oxazol-2-amine](/img/structure/B11802076.png)
6-(Trifluoromethoxy)benzo[d]oxazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Trifluoromethoxy)benzo[d]oxazol-2-amine is a chemical compound known for its unique structure and properties It is a derivative of benzoxazole, featuring a trifluoromethoxy group at the 6th position and an amine group at the 2nd position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 6-(trifluoromethoxy)benzoxazole with ammonia or an amine source under specific conditions to introduce the amine group at the 2nd position .
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
6-(Trifluoromethoxy)benzo[d]oxazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, leading to a variety of derivatives .
Applications De Recherche Scientifique
6-(Trifluoromethoxy)benzo[d]oxazol-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s structural similarity to bioactive molecules makes it a candidate for studying biological interactions and pathways.
Mécanisme D'action
The mechanism of action of 6-(Trifluoromethoxy)benzo[d]oxazol-2-amine involves its interaction with specific molecular targets. It has been shown to antagonize voltage-dependent sodium channel currents, which can reduce neuronal excitability. This mechanism is similar to that of riluzole, a known neuroprotective drug. The compound may also interact with other ion channels and receptors, contributing to its overall effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Aminobenzoxazole: A structurally related compound with similar chemical properties.
Uniqueness
6-(Trifluoromethoxy)benzo[d]oxazol-2-amine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its trifluoromethoxy group enhances its stability and lipophilicity, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C8H5F3N2O2 |
|---|---|
Poids moléculaire |
218.13 g/mol |
Nom IUPAC |
6-(trifluoromethoxy)-1,3-benzoxazol-2-amine |
InChI |
InChI=1S/C8H5F3N2O2/c9-8(10,11)15-4-1-2-5-6(3-4)14-7(12)13-5/h1-3H,(H2,12,13) |
Clé InChI |
GZDANCHBNJGSCV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1OC(F)(F)F)OC(=N2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


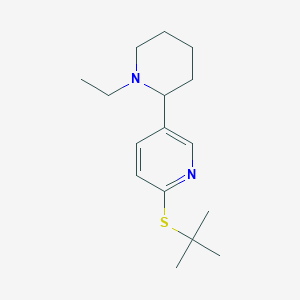
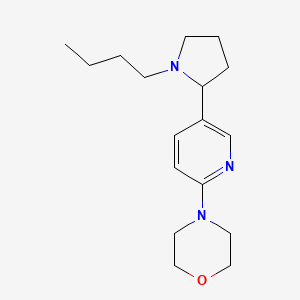


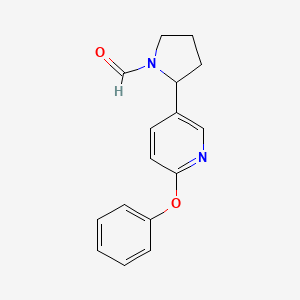
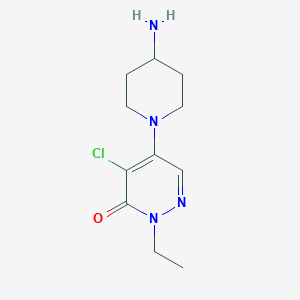
![3-Benzyl-2-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B11802053.png)
